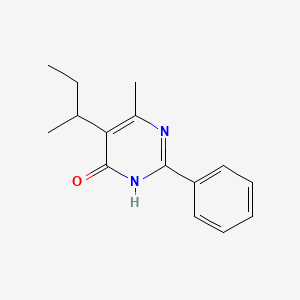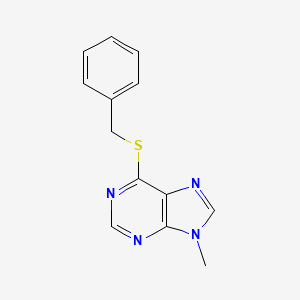
9H-Purine, 6-(benzylthio)-9-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzylthio)-9-methyl-9H-purine is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound features a benzylthio group attached to the sixth position and a methyl group attached to the ninth position of the purine ring. The unique structure of 6-(Benzylthio)-9-methyl-9H-purine makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylthio)-9-methyl-9H-purine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Substitution Reaction: The chlorine atom at the sixth position is substituted with a benzylthio group. This is achieved by reacting 6-chloropurine with benzylthiol in the presence of a base like sodium hydride or potassium carbonate.
Methylation: The final step involves the methylation of the purine ring at the ninth position. This can be done using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 6-(Benzylthio)-9-methyl-9H-purine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Benzylthio)-9-methyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylthio group, yielding a simpler purine derivative.
Substitution: The benzylthio group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Purine derivatives without the benzylthio group.
Substitution: Various substituted purine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6-(Benzylthio)-9-methyl-9H-purine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex purine derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with enzymes and proteins.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(Benzylthio)-9-methyl-9H-purine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
Pathways Involved: It may inhibit the replication of viral DNA or RNA by incorporating into the nucleic acid chain and causing chain termination. Additionally, it can interfere with the synthesis of nucleotides, leading to the inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzylthio-9H-purine: Lacks the methyl group at the ninth position.
9-Methyl-9H-purine: Lacks the benzylthio group at the sixth position.
6-(Methylthio)-9-methyl-9H-purine: Has a methylthio group instead of a benzylthio group at the sixth position.
Uniqueness
6-(Benzylthio)-9-methyl-9H-purine is unique due to the presence of both the benzylthio and methyl groups, which confer distinct chemical and biological properties. The benzylthio group enhances its lipophilicity, potentially improving its ability to cross cell membranes, while the methyl group at the ninth position may influence its interaction with molecular targets.
Propriétés
Numéro CAS |
91803-89-3 |
|---|---|
Formule moléculaire |
C13H12N4S |
Poids moléculaire |
256.33 g/mol |
Nom IUPAC |
6-benzylsulfanyl-9-methylpurine |
InChI |
InChI=1S/C13H12N4S/c1-17-9-16-11-12(17)14-8-15-13(11)18-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
Clé InChI |
LMKRSLXIKOQLMK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1N=CN=C2SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


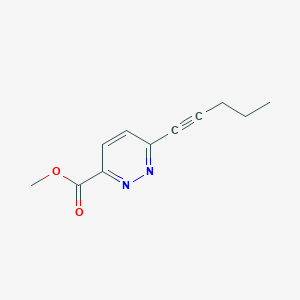
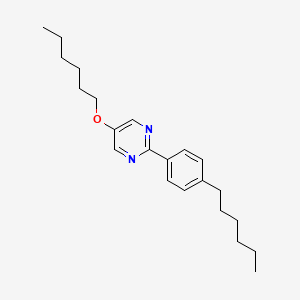
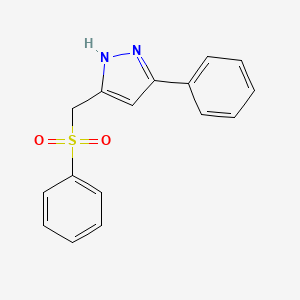
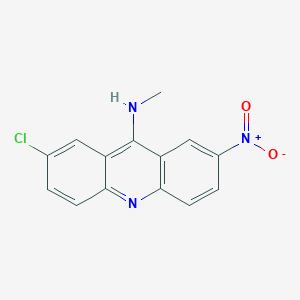
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)
![(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12925409.png)
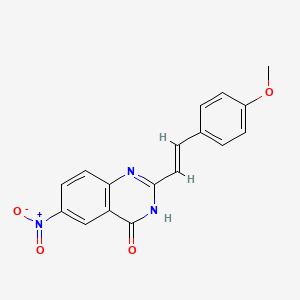
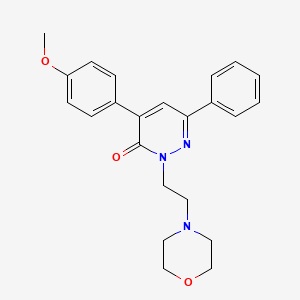
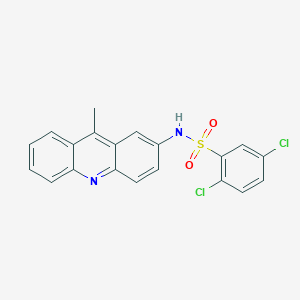

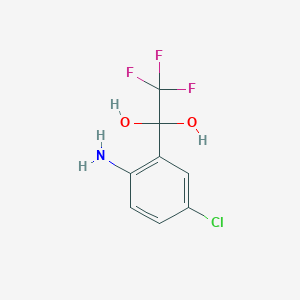
![5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925441.png)
